molecular formula C22H18N2S2 B399294 2,4-Bis(benzylsulfanyl)quinazoline

2,4-Bis(benzylsulfanyl)quinazoline

Cat. No.: B399294
M. Wt: 374.5g/mol
InChI Key: XSQNNFJGLIQDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(benzylsulfanyl)quinazoline is a quinazoline derivative featuring benzylsulfanyl (–S–CH₂C₆H₅) substituents at the 2- and 4-positions of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a fused benzene and pyrimidine ring system, known for their versatility in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors . The introduction of sulfur-containing groups like benzylsulfanyl enhances lipophilicity and binding affinity, which can influence pharmacokinetic properties and biological activity .

For example, 2,4-bis(butylthio)quinazoline derivatives were synthesized via alkylation of dithione intermediates with 1-bromobutane in the presence of K₂CO₃ . A similar strategy using benzyl bromide would yield the benzylsulfanyl analog.

Structural Features: The benzylsulfanyl groups contribute to steric bulk and electron-rich sulfur atoms, which may facilitate interactions with hydrophobic pockets or metal ions in biological targets. The quinazoline core itself provides a planar structure conducive to π–π stacking interactions .

Properties

Molecular Formula

C22H18N2S2

Molecular Weight

374.5g/mol

IUPAC Name

2,4-bis(benzylsulfanyl)quinazoline

InChI

InChI=1S/C22H18N2S2/c1-3-9-17(10-4-1)15-25-21-19-13-7-8-14-20(19)23-22(24-21)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

XSQNNFJGLIQDHA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Benzylsulfanyl and butylthio derivatives exhibit higher lipophilicity than methoxyphenyl or amine-substituted analogs, which may improve membrane permeability .

Antibacterial Activity

  • This compound: Not directly tested in the provided evidence, but structurally similar 2,4-bis(butylthio)quinazoline derivatives showed moderate activity against Staphylococcus aureus (MIC = 16–32 µg/mL) .
  • N2,N4-Bis(3-bromophenyl)quinazoline : Exhibited superior antibacterial activity (MIC = 8 µg/mL) against drug-resistant Escherichia coli, attributed to halogen-mediated interactions with bacterial enzymes .
  • Quinazolinonyl-β-lactams: Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values as low as 4 µg/mL .

Mechanistic Insights : Sulfur-containing derivatives like benzylsulfanyl or butylthio may disrupt bacterial membrane integrity or inhibit enzymes via thiol-binding interactions .

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